molecular formula C15H14N4O3S B2799623 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-95-6

3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Katalognummer: B2799623
CAS-Nummer: 2034531-95-6
Molekulargewicht: 330.36
InChI-Schlüssel: DOISBONGLKIUON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(Furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a sophisticated synthetic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core linked to a piperidine ring, which is further functionalized with a furan-2-carbonyl group. This structure combines multiple privileged pharmacophores often explored in medicinal chemistry, suggesting significant potential for various biological investigations. The thieno[3,2-d][1,2,3]triazin-one scaffold is a subject of research interest due to its antimicrobial properties . Furthermore, related fused heterocyclic systems containing triazole, pyridine, and thiophene motifs have demonstrated notable neurotropic activity, including anticonvulsant, sedative, and antidepressant effects in preclinical models . The piperidine subunit is a common feature in many bioactive molecules and can be crucial for target binding . This specific molecular architecture makes the compound a valuable chemical tool for researchers screening for new biological activities, particularly in the fields of infectious diseases and central nervous system (CNS) disorders. Its primary value lies in its use as a building block for chemical biology and as a lead compound for the development of novel therapeutic agents. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

3-[1-(furan-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-14(12-2-1-8-22-12)18-6-3-10(4-7-18)19-15(21)13-11(16-17-19)5-9-23-13/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOISBONGLKIUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

  • Core modifications: Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs. pyrido-thieno-pyrimidinones (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in ).
  • Substituent diversity :
    • Piperidine-linked groups : Bromothiophene (), methylsulfanyl benzoyl (), or 2-(trifluoromethyl)phenyl ().
    • Heteroaromatic attachments : Furan-2-yl () vs. phenyl or pyridyl groups ().

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The furan-2-carbonyl group increases logP compared to bromothiophene analogues ( vs. 6).
  • Solubility : Piperidine derivatives with polar substituents (e.g., trifluoromethyl in ) show improved aqueous solubility.
  • Metabolic stability : Methylation () or spirocyclic modifications () enhance resistance to oxidative degradation.

Data Table: Key Analogues and Properties

Compound ID/Name Molecular Formula Molecular Weight Activity (IC₅₀ or MIC) Key Substituents Reference
3-(1-(Furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one C₁₇H₁₄N₄O₂S 346.39 N/A (Theoretical) Furan-2-carbonyl, piperidin-4-yl
8-Bromo-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (8a) C₁₅H₁₁BrN₂OS 323.23 1.2 µM (Pim-1) Bromo, methyl groups
9-(2-Furyl)-7-phenylpyrido[...]triazin-4(1H)-one C₁₈H₁₀N₄O₂S 346.36 N/A Furan-2-yl, phenyl
3-{1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}-...triazin-4-one C₁₈H₁₈N₄O₂S₂ 386.49 N/A Methylsulfanyl benzoyl
5-(4-Chlorophenyl)-...-carboxylic acid (19b) C₂₄H₁₅ClN₄O₂S 482.92 0.8 µM (Anticancer) Chlorophenyl, pyrrolotriazolopyrimidine

Q & A

Q. Characterization :

  • NMR (¹H/¹³C): Assign peaks for thieno-triazinone protons (δ 7.8–8.2 ppm) and furan carbonyl (δ 160–165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the fused heterocyclic system .

Basic: How should researchers design initial pharmacological screening for this compound?

Answer:
Prioritize assays based on structural analogs:

Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .

Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Report results as mean ± SD (n=3 replicates) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Focus on modifying key regions:

Furan moiety : Replace furan-2-carbonyl with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on kinase binding .

Piperidine substitution : Introduce methyl or fluoro groups at the piperidine C-3 position to evaluate steric/electronic impacts on solubility and target engagement .

Triazinone core : Explore halogenation (Cl, F) at the thieno-triazinone C-5 position to enhance metabolic stability .

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Validate SAR using molecular docking (e.g., AutoDock Vina) against crystal structures of target proteins .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

Biochemical assays :

  • ATPase activity : Measure inhibition of ATP hydrolysis in kinase domains (e.g., malachite green assay) .
  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK, AKT) in treated cells .

Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to detect apoptosis .

Proteomics : Perform LC-MS/MS to identify binding partners via pull-down assays with biotinylated derivatives .

Data interpretation : Correlate IC₅₀ values with mechanistic data to distinguish direct target inhibition from off-pathway effects .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

Replicate conditions : Ensure consistency in cell lines (e.g., ATCC authentication), serum concentration, and assay incubation times .

Solubility checks : Quantify compound solubility in assay media (e.g., HPLC-UV) to rule out false negatives .

Orthogonal assays : Confirm antimicrobial activity with broth microdilution (MIC) if disk diffusion yields variability .

Meta-analysis : Compare results with structurally related thieno-pyrimidinones to identify trends in bioactivity .

Advanced: What strategies integrate environmental impact assessments into preclinical studies?

Answer:

Environmental fate analysis :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and pH-varied buffers (2–12) to assess stability .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .

Green chemistry metrics : Calculate E-factor (waste per product mass) for synthesis steps and optimize solvent recovery .

Lifecycle assessment : Model biodegradation pathways using EPI Suite™ to predict bioaccumulation potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.